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Compound of Interest

Compound Name: Quinoline-2,3-dicarbaldehyde

CAS No.: 10222-53-4

Cat. No.: B11909942

Get Quote

Executive Summary
Quinoline-2,3-dicarbaldehyde (QDA) (CAS: 10222-53-4) is a critical heterocyclic building

block and a high-sensitivity fluorogenic reagent.[1][2] While historically utilized in the synthesis

of porphyrazines and phthalocyanine analogs, its modern relevance has surged due to its

application as a selective probe for ammonium (

) and primary amines in aqueous environments.

This guide standardizes the spectroscopic profile of QDA, integrating Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to establish a

robust framework for identification and purity assessment.

Structural Context & Reactivity
The QDA molecule features a quinoline core substituted with two formyl groups at the 2 and 3

positions. This vicinal dicarbaldehyde arrangement creates a unique electronic environment:
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Electronic Deficit: The nitrogen heteroatom and two electron-withdrawing carbonyl groups

significantly deshield the ring protons.

Condensation Potential: The 2,3-spacing is ideal for condensation with diamines (e.g., to

form macrocycles) or ammonia (to form fluorescent isoindole-type derivatives).

Synthesis & Purity Note
QDA is typically synthesized via the oxidation of 2,3-dimethylquinoline (using

) or through oxidative cleavage routes. Common impurities include mono-aldehydes (2-formyl
or 3-formyl quinoline) and unreacted starting materials. Rigorous characterization is required to
ensure the absence of these mono-functionalized byproducts.

NMR Spectroscopy Characterization
Proton NMR ( H NMR)
The

H NMR spectrum of QDA is distinct due to the presence of two downfield aldehyde signals and
a deshielded aromatic region.

Solvent:

or

(Values below are typical for

)
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Proton
Assignment

Chemical Shift
(

, ppm)

Multiplicity Integration
Mechanistic
Insight

-CHO (C-2) 10.20 - 10.35 Singlet (s) 1H

Deshielded by

the adjacent ring

nitrogen and

anisotropic effect

of the C-3

carbonyl.

-CHO (C-3) 10.45 - 10.60 Singlet (s) 1H

Highly

deshielded;

typically appears

slightly downfield

of the C-2

aldehyde due to

steric/electronic

environment.

H-4 8.70 - 8.85 Singlet (s) 1H

The most

deshielded ring

proton due to the

para relationship

with the ring

nitrogen and

ortho to C-3

carbonyl.

H-5, H-8 8.00 - 8.25 Doublets (d) 2H

Protons adjacent

to the ring fusion;

H-8 is often

further downfield

due to N-

anisotropy.

H-6, H-7 7.70 - 7.90 Multiplet (m) 2H

Typical aromatic

signals, often

overlapping.
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Analyst Note: The presence of a single aldehyde peak indicates a mono-formyl impurity. The

integration ratio between the aldehyde region (10-11 ppm) and the aromatic region (7.5-9.0

ppm) must be exactly 2:5.

Carbon NMR ( C NMR)
The

C spectrum confirms the asymmetry of the molecule despite the vicinal substitution.

Carbonyl Carbons: Two distinct peaks in the 190–193 ppm range.

Ring Carbons: The C-2 and C-3 quaternary carbons appear downfield (140–150 ppm) due to

direct attachment to carbonyls.

Infrared (IR) Spectroscopy
IR analysis focuses on the carbonyl stretching frequencies, which are diagnostic for the

dicarbaldehyde functionality.
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Functional Group
Wavenumber (

)
Intensity Assignment

Aldehyde C=O 1695 - 1715 Strong

C=O stretch. Often

appears as a split

band or a broadened

peak due to the two

distinct carbonyl

environments.

Aldehyde C-H 2750 & 2850 Weak

Fermi resonance

doublet characteristic

of aldehydes.

Aromatic C=C / C=N 1580 - 1620 Medium
Skeletal vibrations of

the quinoline ring.

Aromatic C-H 3030 - 3080 Weak C-H stretching.

Mass Spectrometry (MS)
The fragmentation pattern of QDA follows a logical pathway dominated by the loss of the

carbonyl substituents.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Positive Mode).

Fragmentation Workflow
Molecular Ion (

):

(Calculated MW: 185.18).

Loss of Carbonyl 1 (

): Loss of CO (carbon monoxide) to form a radical cation (

).
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Loss of Carbonyl 2 (

): Loss of the second CO, leading to the quinoline radical cation (

).

Ring Fragmentation: Further degradation of the quinoline core (loss of HCN,

).

Figure 1: Proposed EI-MS fragmentation pathway for Quinoline-2,3-dicarbaldehyde.

Functional Characterization: The Ammonium Probe
Assay
Beyond standard spectroscopy, the "functional identity" of QDA is best validated through its

reaction with ammonium ions, a reaction that confirms the activity of the 2,3-dicarbaldehyde

motif.

Protocol:

Reagent: Dissolve QDA in a buffered aqueous solution (pH ~7-8).

Analyte: Add trace

.

Observation: The solution should develop fluorescence.

Spectral Output:

Excitation (

): 429 nm[1][2][3][4][5]

Emission (

): 518 nm[1][2][3][4][5]
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This fluorogenic response is specific to the ortho-dialdehyde structure, forming a highly

conjugated isoindole derivative.

Figure 2: Fluorogenic reaction pathway of QDA with ammonium ions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of Quinoline-2,3-
dicarbaldehyde (QDA): A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11909942/docs#spectroscopic-characterization-of-
quinoline-2-3-dicarbaldehyde-qda-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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